3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione
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Overview
Description
3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazole ring, a benzimidazole core, and multiple methoxy groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl and trimethoxyphenyl groups. The final step involves the formation of the benzimidazole core under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their diverse biological activities.
Benzimidazole derivatives: Widely studied for their therapeutic potential.
Methoxy-substituted aromatic compounds: Investigated for their unique chemical properties.
Uniqueness
3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H27N5O6 |
---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
3-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione |
InChI |
InChI=1S/C30H27N5O6/c1-38-19-11-9-18(10-12-19)35-16-17(32-33-35)15-34-25-24(26(36)20-7-5-6-8-21(20)27(25)37)31-30(34)22-13-14-23(39-2)29(41-4)28(22)40-3/h5-14,16,20-21H,15H2,1-4H3 |
InChI Key |
KEDJHPLDYCCJOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)CN3C4=C(C(=O)C5C=CC=CC5C4=O)N=C3C6=C(C(=C(C=C6)OC)OC)OC |
Origin of Product |
United States |
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